molecular formula C13H14N6O2 B2774572 3-((6-(Phenylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino)propan-1-ol CAS No. 382152-03-6

3-((6-(Phenylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino)propan-1-ol

Cat. No.: B2774572
CAS No.: 382152-03-6
M. Wt: 286.295
InChI Key: IHLPEYQBDKULJJ-UHFFFAOYSA-N
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Description

3-((6-(Phenylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino)propan-1-ol is a complex organic compound that features a unique structure combining an oxadiazole ring with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((6-(Phenylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino)propan-1-ol typically involves the formation of the oxadiazole and pyrazine rings followed by their functionalization. One common method involves the reaction of aniline with a suitable oxadiazole precursor under controlled conditions to form the anilino-oxadiazole intermediate. This intermediate is then reacted with a pyrazine derivative to form the final compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-((6-(Phenylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino)propan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((6-(Phenylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino)propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((6-(Phenylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to affect gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((6-(Phenylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino)propan-1-ol is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[(5-anilino-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl)amino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O2/c20-8-4-7-14-10-11(15-9-5-2-1-3-6-9)17-13-12(16-10)18-21-19-13/h1-3,5-6,20H,4,7-8H2,(H,14,16,18)(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLPEYQBDKULJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=NON=C3N=C2NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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